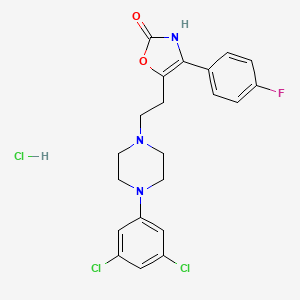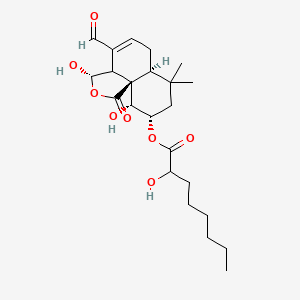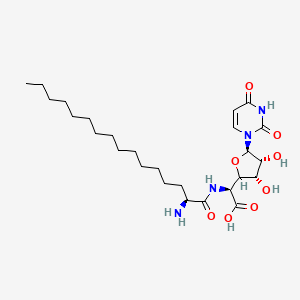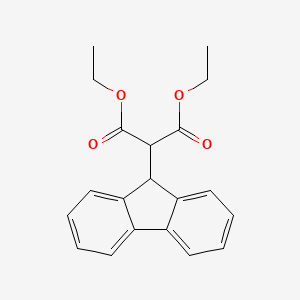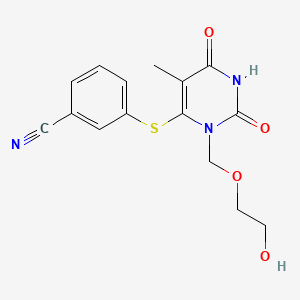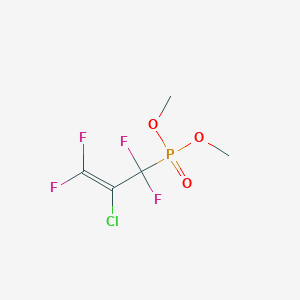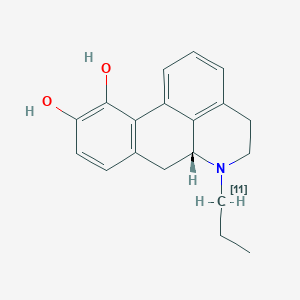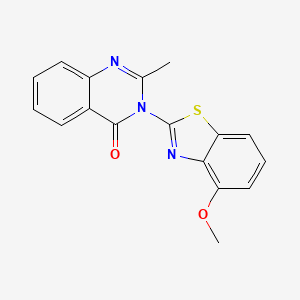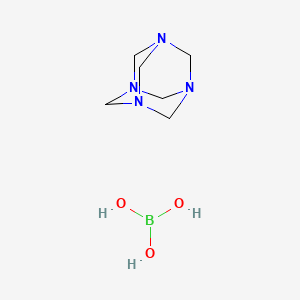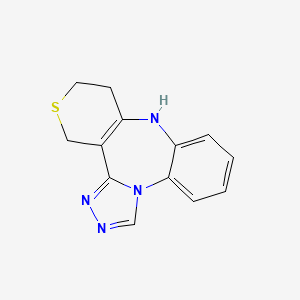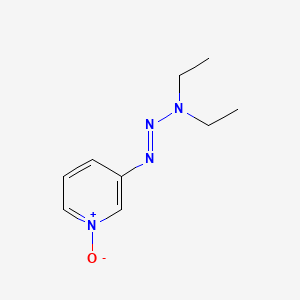
Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide: is a chemical compound with the molecular formula C9H14N4O. It is also known by its systematic name, 1-(3-Pyridyl-N-oxide)-3,3-diethyltriazene . This compound is characterized by the presence of a pyridine ring substituted with a triazenyl group and an N-oxide functional group. It has applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide typically involves the reaction of pyridine N-oxide with a suitable diazonium salt. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require the presence of a catalyst to facilitate the formation of the triazenyl group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The triazenyl group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The N-oxide group may also participate in redox reactions, influencing cellular pathways .
Comparación Con Compuestos Similares
- Pyridine, 3-(3,3-dimethyl-1-triazenyl)-, 1-oxide
- Pyridine, 4-(3,3-diethyl-1-triazenyl)-, 1-oxide
- Pyridine, 2-(3,3-diethyl-1-triazenyl)-, 1-oxide
Comparison: Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide is unique due to its specific substitution pattern on the pyridine ring and the presence of both triazenyl and N-oxide functional groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Número CAS |
50355-79-8 |
|---|---|
Fórmula molecular |
C9H14N4O |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
N-ethyl-N-[(1-oxidopyridin-1-ium-3-yl)diazenyl]ethanamine |
InChI |
InChI=1S/C9H14N4O/c1-3-12(4-2)11-10-9-6-5-7-13(14)8-9/h5-8H,3-4H2,1-2H3 |
Clave InChI |
UCVSLVBFOZCKQJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)N=NC1=C[N+](=CC=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


